3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid
Description
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid (CAS: 2092138-37-7) is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at position 3, a carboxylic acid at position 2, and a 2-methyloxazole ring at position 5 . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. The compound’s structure combines two heterocycles—pyrrole and oxazole—which confer unique electronic and steric properties. The pyrrole ring contributes aromaticity and hydrogen-bonding capability, while the oxazole substituent introduces rigidity and electronegative character due to its nitrogen and oxygen atoms. This dual heterocyclic architecture makes the compound a versatile scaffold in medicinal chemistry and materials science, particularly in drug design targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-5-(2-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(12-9(5)10(13)14)8-4-11-6(2)15-8/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
FMLCMCXGVNMRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CN=C(O2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related heterocyclic carboxylic acids:
Key Differentiators
Thiophene analogs () exhibit higher lipophilicity but lack the oxazole’s electronegative character, which may influence target selectivity .
Pyrimidine-substituted analogs () show broader π-π stacking capabilities but suffer from reduced solubility, limiting bioavailability .
Biological Activity :
- The dual heterocyclic system in the target compound allows for dual-mode interactions (e.g., hydrogen bonding via pyrrole and dipole interactions via oxazole), making it a candidate for kinase inhibition .
- Imidazole analogs () are more potent in metal-ion coordination, relevant in metalloenzyme inhibition .
Physicochemical Properties
- Lipophilicity : The methyl-oxazole group increases logP compared to unsubstituted pyrrole-carboxylic acids, enhancing membrane permeability .
- Solubility: The carboxylic acid group improves aqueous solubility relative to non-acid analogs, though oxazole’s hydrophobicity moderates this effect .
- Stability : Oxazole’s aromaticity contributes to thermal and oxidative stability, advantageous in industrial applications .
Biological Activity
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a methyl group and a methyloxazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a series of pyrrole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .
Anticancer Properties
The anticancer potential of this compound has also been explored. A related study on pyrrole derivatives indicated that they could induce cell cycle arrest in cancer cell lines by targeting specific signaling pathways. For example, compounds within this class have shown efficacy against B-cell lymphoma and other tumor types, with mechanisms involving apoptosis induction and inhibition of cell proliferation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the pyrrole ring allows these compounds to integrate into cellular membranes, leading to increased permeability and eventual cell death.
- Modulation of Signaling Pathways : Research suggests that these compounds can modulate pathways involved in apoptosis, such as the PI3K/Akt and MAPK signaling cascades, enhancing their anticancer effects .
Study on Antimicrobial Efficacy
A recent publication evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The study reported Minimum Inhibitory Concentrations (MICs) indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | <16 | Staphylococcus aureus |
| This compound | <32 | Escherichia coli |
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of pyrrole derivatives, it was found that this compound exhibited notable cytotoxicity against several cancer cell lines. The study highlighted that the compound induced apoptosis in BJAB cells at concentrations above 10 µM, with a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
